3,4,5-TRIMETHOXY-N-(2,2,2-TRI-CL-1-((4-MORPHOLINYLCARBOTHIOYL)AMINO)ET)BENZAMIDE
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Overview
Description
3,4,5-TRIMETHOXY-N-(2,2,2-TRI-CL-1-((4-MORPHOLINYLCARBOTHIOYL)AMINO)ET)BENZAMIDE is a complex organic compound with the molecular formula C17H22Cl3N3O5S . It is known for its unique structure, which includes multiple functional groups such as methoxy, chloro, and morpholinylcarbothioyl groups. This compound is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 3,4,5-TRIMETHOXY-N-(2,2,2-TRI-CL-1-((4-MORPHOLINYLCARBOTHIOYL)AMINO)ET)BENZAMIDE involves several steps. One common method includes the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,2,2-trichloroethylamine to form the amide. Finally, the morpholinylcarbothioyl group is introduced through a reaction with morpholine and carbon disulfide .
Chemical Reactions Analysis
3,4,5-TRIMETHOXY-N-(2,2,2-TRI-CL-1-((4-MORPHOLINYLCARBOTHIOYL)AMINO)ET)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-TRIMETHOXY-N-(2,2,2-TRI-CL-1-((4-MORPHOLINYLCARBOTHIOYL)AMINO)ET)BENZAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar compounds include:
3,4,5-Trimethoxystilbene: A natural analogue of resveratrol with enhanced anticancer potency.
1,3,5-Trimethoxybenzene: Known for its role as a biomarker and human xenobiotic metabolite.
3,4,5-Trimethoxybenzoic acid: Used in various chemical syntheses.
3,4,5-TRIMETHOXY-N-(2,2,2-TRI-CL-1-((4-MORPHOLINYLCARBOTHIOYL)AMINO)ET)BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2,2,2-trichloro-1-(morpholine-4-carbothioylamino)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl3N3O5S/c1-25-11-8-10(9-12(26-2)13(11)27-3)14(24)21-15(17(18,19)20)22-16(29)23-4-6-28-7-5-23/h8-9,15H,4-7H2,1-3H3,(H,21,24)(H,22,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZMTKFNSXYMJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl3N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303061-93-0 |
Source
|
Record name | 3,4,5-TRIMETHOXY-N-(2,2,2-TRI-CL-1-((4-MORPHOLINYLCARBOTHIOYL)AMINO)ET)BENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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